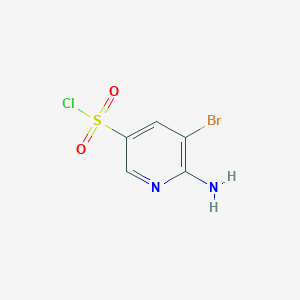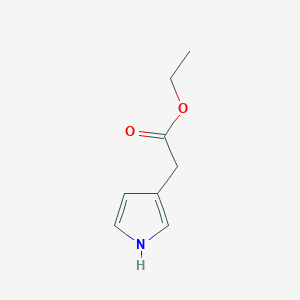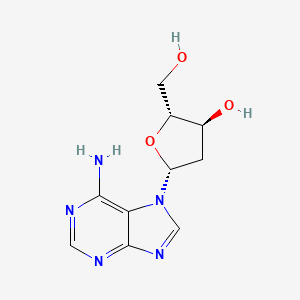![molecular formula C9H6BrFN2O2 B13906469 Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13906469.png)
Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of bromine and fluorine atoms at the 7th and 6th positions, respectively, on the pyrazolo[1,5-A]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate typically involves the fluorination of methyl pyrazolo[1,5-A]pyridine-3-carboxylates. One common method is the reaction of methyl esters of pyrazolo[1,5-A]pyridine-2,3-dicarboxylic acids with a fluorinating reagent such as Selectfluor. This reaction is carried out in anhydrous acetonitrile (MeCN) and monitored by 1H NMR spectroscopy to ensure the formation of the desired fluorine-containing σ-complex .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate undergoes several types of chemical reactions, including:
Electrophilic fluorination: Using reagents like Selectfluor.
Substitution reactions: Particularly nucleophilic substitution at the bromine or fluorine positions.
Oxidation and reduction: Depending on the specific functional groups present on the molecule.
Common Reagents and Conditions
Selectfluor: Used for electrophilic fluorination.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic fluorination typically yields fluorinated pyrazolopyridines, while nucleophilic substitution can result in various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used in the design and synthesis of potential drug candidates, particularly for targeting specific enzymes or receptors.
Biological Studies: Investigated for its potential biological activities, such as anti-tuberculosis properties and kinase inhibition.
Chemical Biology: Utilized as a probe to study biological processes and interactions at the molecular level.
Material Science: Explored for its potential use in the development of fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. For example, fluoropyrazolopyridines have been shown to inhibit certain kinases and phosphodiesterases, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoropyrazolo[1,5-A]pyridine-2-carboxylic acid methyl ester
- 3-Fluoro-2-phenylpyrazolo[1,5-A]pyridine
- Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-A]pyridine-3-carboxylate
Uniqueness
Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate is unique due to the specific positioning of the bromine and fluorine atoms on the pyrazolopyridine ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H6BrFN2O2 |
|---|---|
Molecular Weight |
273.06 g/mol |
IUPAC Name |
methyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H6BrFN2O2/c1-15-9(14)5-4-12-13-7(5)3-2-6(11)8(13)10/h2-4H,1H3 |
InChI Key |
GYIDKKFQVCTIJO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC(=C(N2N=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


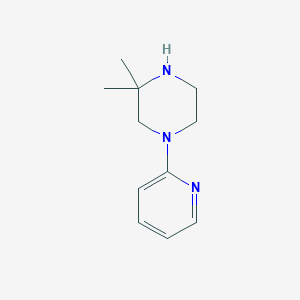

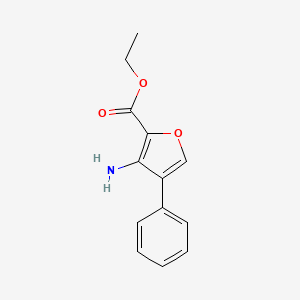
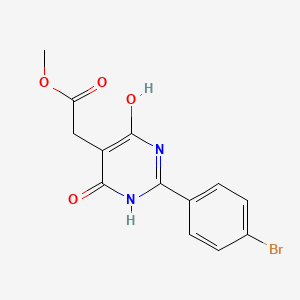
![tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13906417.png)

![6-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13906424.png)
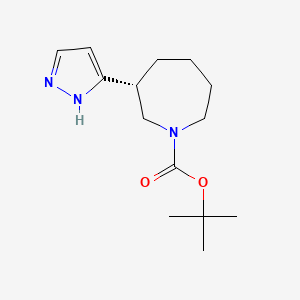
![5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13906447.png)
![3-Methyl-1-(8-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butan-1-one](/img/structure/B13906448.png)
